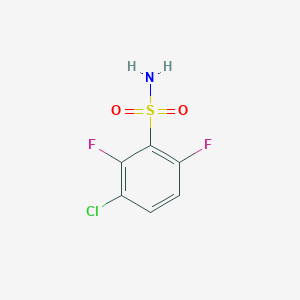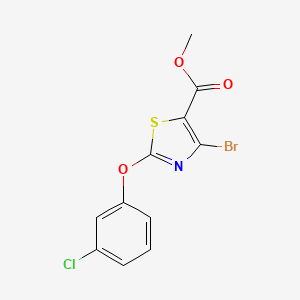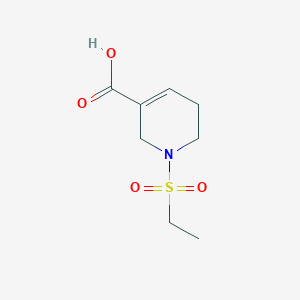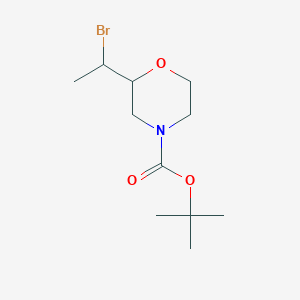
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a morpholine ring substituted with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the reaction of tert-butyl 2-(ethyl)morpholine-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate can be substituted by various nucleophiles, leading to the formation of different derivatives. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding alcohols or ketones. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atom can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
科学的研究の応用
Chemistry: tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers
作用機序
The mechanism of action of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ethyl group undergoes transformation, leading to the formation of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
類似化合物との比較
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Comparison:
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate has a similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate features a bromine atom on a methyl group, which affects its reactivity compared to the ethyl derivative.
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate contains an amino group instead of a bromine atom, resulting in different chemical properties and potential applications.
The uniqueness of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of chemical transformations and applications.
特性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
tert-butyl 2-(1-bromoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChIキー |
JMEYIVSMANQBPF-UHFFFAOYSA-N |
正規SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



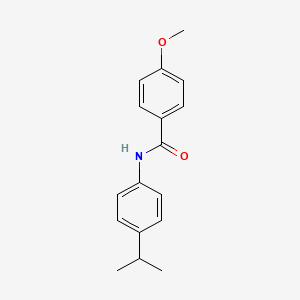
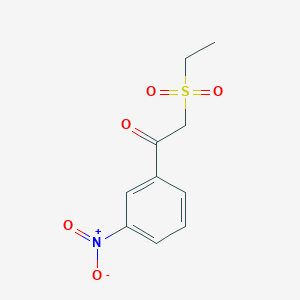
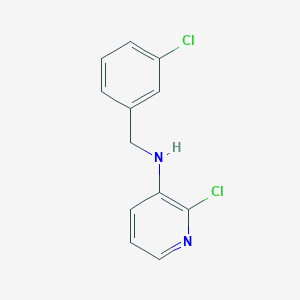

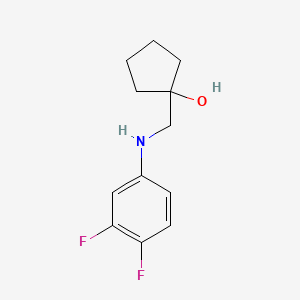
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)

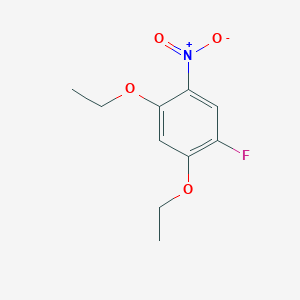

![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
